molecular formula C20H24FNO2S B2558457 N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797558-87-2

N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2558457
CAS No.: 1797558-87-2
M. Wt: 361.48
InChI Key: KPDQXHNDWBBUGN-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentane backbone fused with a thiophene ring and a fluorophenyl-methoxypropyl carboxamide side chain. The compound’s stereoelectronic properties, such as the electron-withdrawing fluorine atom and the methoxy group’s steric bulk, may influence receptor binding and metabolic stability.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO2S/c1-19(24-2,15-8-3-4-9-16(15)21)14-22-18(23)20(11-5-6-12-20)17-10-7-13-25-17/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDQXHNDWBBUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core. The synthetic route typically includes the following steps:

    Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.

    Introduction of the thiophen-2-yl group: This step involves the use of thiophene derivatives, which can be introduced through a substitution reaction.

    Attachment of the 2-fluorophenyl group: This step can be carried out using a fluorination reaction, where a phenyl group is fluorinated using reagents such as N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 2: Hypothetical Crystallographic Properties

Property Target Compound AB-FUBINACA
Predicted π-π Stacking Moderate (thiophene) Strong (indazole)
Hydrogen Bonding Carboxamide N-H···O Indazole N-H···O
Molecular Volume ~350 ų ~320 ų

Pharmacological and Regulatory Considerations

Regulatory scrutiny similar to AB-FUBINACA and MDMB-FUBINACA is plausible due to structural resemblance .

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
  • Molecular Formula : C20H24FNO2S
  • Molecular Weight : 361.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The binding affinity and selectivity towards these targets can significantly influence various cellular processes, leading to potential therapeutic effects. Current research is focused on elucidating the exact pathways involved in its mechanism of action.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states, which may be beneficial in treating conditions such as obesity or diabetes.

2. Antimicrobial Properties

Some studies have suggested that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics or antifungal agents. The presence of the thiophene ring is believed to enhance its bioactivity against various pathogens.

3. Anti-inflammatory Effects

Preliminary data indicate that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and mediators. This could position it as a therapeutic option for inflammatory diseases.

Table 1: Summary of Biological Activities and Findings

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of specific metabolic enzymes with potential applications in diabetes treatment.
AntimicrobialShowed significant activity against Gram-positive bacteria in vitro, suggesting potential as an antibiotic.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic use in inflammatory conditions.

Synthesis and Applications

The synthesis of this compound involves multiple steps, including the formation of the cyclopentanecarboxamide core and subsequent introduction of functional groups through substitution reactions. The compound's complex structure makes it a valuable building block in medicinal chemistry and material science.

Future Directions

Ongoing research is essential to fully understand the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by the compound.
  • Formulation Development : To explore various delivery methods that could enhance bioavailability and therapeutic outcomes.

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